molecular formula C8H16N2 B2635981 Octahydroindolizin-1-amine CAS No. 1114822-81-9

Octahydroindolizin-1-amine

Cat. No.: B2635981
CAS No.: 1114822-81-9
M. Wt: 140.23
InChI Key: RBFAPBHHGYLKEK-UHFFFAOYSA-N
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Description

Octahydroindolizin-1-amine is a chemical compound with the molecular formula C8H16N2 It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydroindolizin-1-amine typically involves the hydrogenation of indolizine derivatives. One common method is the catalytic hydrogenation of indolizine using a palladium catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, resulting in the reduction of the double bonds in the indolizine ring system to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Octahydroindolizin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Octahydroindolizin-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and modulating their activity in biochemical pathways.

Comparison with Similar Compounds

    Indolizine: The parent compound of Octahydroindolizin-1-amine, containing a bicyclic nitrogen heterocycle.

    Piperidine: A saturated six-membered nitrogen-containing ring, similar in structure to the reduced form of indolizine.

    Pyrrolidine: A five-membered nitrogen-containing ring, another structural analog.

Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated analogs. This saturation enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-4-6-10-5-2-1-3-8(7)10/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFAPBHHGYLKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114822-81-9
Record name octahydroindolizin-1-amine
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